molecular formula C8H6F5NS B2456915 5-(Pentafluorosulfanyl)-1H-indole CAS No. 666841-01-6

5-(Pentafluorosulfanyl)-1H-indole

Cat. No.: B2456915
CAS No.: 666841-01-6
M. Wt: 243.2
InChI Key: REBNKTWHBDWXHD-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)-1H-indole is a compound that features a pentafluorosulfanyl group attached to the indole ring. The pentafluorosulfanyl group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make this compound an interesting compound for various scientific and industrial applications.

Preparation Methods

The synthesis of 5-(Pentafluorosulfanyl)-1H-indole can be achieved through several synthetic routes. One common method involves the direct fluorination of diaryldisulfides using elemental fluorine . This method, however, often suffers from low yields and requires expensive reagents. Another approach involves the use of pentafluorosulfanyl-substituted allylic alcohols in Johnson–Claisen rearrangements . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-(Pentafluorosulfanyl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The pentafluorosulfanyl group is a strong electron-withdrawing group, which influences the reactivity of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(Pentafluorosulfanyl)-1H-indole involves its interaction with molecular targets through the pentafluorosulfanyl group. This group can form strong hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

5-(Pentafluorosulfanyl)-1H-indole can be compared with other similar compounds, such as those containing trifluoromethyl groups. While both groups are highly electronegative, the pentafluorosulfanyl group provides greater chemical and thermal stability . Similar compounds include 5-(trifluoromethyl)-1H-indole and other pentafluorosulfanyl-substituted indoles . The unique properties of the pentafluorosulfanyl group make this compound particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

pentafluoro(1H-indol-5-yl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBNKTWHBDWXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666841-01-6
Record name 666841-01-6
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